sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
3'-Azido-3'-deoxythymidine β-D-glucuronide is a metabolite of the nucleoside reverse transcriptase inhibitor, zidovudine, formed by direct conjugation by UDP-glucuronosyltransferase 2B7.1 The azido group of both zidovudine and its glucuronide metabolite can be reduced to an amino group by cytochrome P450 (CYP)3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively. Several compounds, including rifampicin, valproic acid, fluconazole, and efavirenz are known to interfere with zidovudine glucuronidation in vitro in human liver microsomes. Formation of AMT, which is 5-7-fold more toxic than the parent drug, is thought to be enhanced through inhibition of zidovudine glucuronidation.
A metabolite of the potent and selective inhibitor of HIV-1 replication, AZT.
A metabolite of the potent and selective inhibitor of HIV-1 replication, AZT.
Brand Name:
Vulcanchem
CAS No.:
133525-01-6
VCID:
VC0015158
InChI:
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1
SMILES:
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]
Molecular Formula:
C16H20N5NaO10
Molecular Weight:
465.35 g/mol
sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
CAS No.: 133525-01-6
Cat. No.: VC0015158
Molecular Formula: C16H20N5NaO10
Molecular Weight: 465.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3'-Azido-3'-deoxythymidine β-D-glucuronide is a metabolite of the nucleoside reverse transcriptase inhibitor, zidovudine, formed by direct conjugation by UDP-glucuronosyltransferase 2B7.1 The azido group of both zidovudine and its glucuronide metabolite can be reduced to an amino group by cytochrome P450 (CYP)3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively. Several compounds, including rifampicin, valproic acid, fluconazole, and efavirenz are known to interfere with zidovudine glucuronidation in vitro in human liver microsomes. Formation of AMT, which is 5-7-fold more toxic than the parent drug, is thought to be enhanced through inhibition of zidovudine glucuronidation. A metabolite of the potent and selective inhibitor of HIV-1 replication, AZT. |
|---|---|
| CAS No. | 133525-01-6 |
| Molecular Formula | C16H20N5NaO10 |
| Molecular Weight | 465.35 g/mol |
| IUPAC Name | sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
| Standard InChI Key | ANFPIJBVCFGZOF-UACHAAAFSA-M |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
| Appearance | Assay:≥95%A crystalline solid |
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